5-Nitrobenzoxazole
CAS No.: 70886-33-8
Cat. No.: VC2158956
Molecular Formula: C7H4N2O3
Molecular Weight: 164.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70886-33-8 |
|---|---|
| Molecular Formula | C7H4N2O3 |
| Molecular Weight | 164.12 g/mol |
| IUPAC Name | 5-nitro-1,3-benzoxazole |
| Standard InChI | InChI=1S/C7H4N2O3/c10-9(11)5-1-2-7-6(3-5)8-4-12-7/h1-4H |
| Standard InChI Key | MNEOLRFGVQZMLA-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1[N+](=O)[O-])N=CO2 |
| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])N=CO2 |
Introduction
Chemical Identity and Physical Properties
5-Nitrobenzoxazole is a yellow to light brown crystalline powder with documented importance in chemical research. The compound exists with two different CAS registry numbers in chemical databases, which appears to represent the same molecular entity under slightly different naming conventions.
Basic Identification and Structure
The compound features a nitro group (-NO₂) at the 5-position of the benzoxazole core structure. This benzoxazole scaffold consists of a benzene ring fused to an oxazole ring, creating a bicyclic heterocyclic system with nitrogen and oxygen atoms in the five-membered ring.
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of 5-Nitrobenzoxazole:
| Property | Value |
|---|---|
| Chemical formula | C₇H₄N₂O₃ |
| Molecular weight | 164.12 g/mol |
| CAS Registry Number | 70886-33-8 |
| Alternative CAS Number | 39835-28-4 (as 5-Nitro-1,2-benzisoxazole) |
| Melting point | 126-127 °C (in ethanol) |
| Boiling point | 321.7±15.0 °C (Predicted) |
| Density | 1.473±0.06 g/cm³ (Predicted) |
| Physical form | Powder |
| Solubility | Limited water solubility; soluble in organic solvents |
The compound is also known by several synonyms, including 5-Nitro-1,2-benzoxazole, 5-Nitrobenzisoxazole, 5-Nitroindoxazene, and 5-nitrobenzo[d]isoxazole .
| Amount | Volume for 1 mM | Volume for 5 mM | Volume for 10 mM |
|---|---|---|---|
| 1 mg | 6.0931 mL | 1.2186 mL | 0.6093 mL |
| 5 mg | 30.4655 mL | 6.0931 mL | 3.0466 mL |
| 10 mg | 60.931 mL | 12.1862 mL | 6.0931 mL |
For solution preparation, it is recommended to select appropriate solvents based on the compound's solubility characteristics. Once prepared, stock solutions should be stored in separate packages to avoid product degradation caused by repeated freezing and thawing .
Biological and Pharmacological Activities
Benzoxazole derivatives, including nitro-substituted variants, have demonstrated various biological activities that make them valuable in medicinal chemistry research.
Research Applications and Future Directions
Current Research Applications
5-Nitrobenzoxazole and related compounds are primarily used in:
-
Medicinal chemistry research, particularly in the development of antifungal agents
-
Structure-activity relationship studies
-
As building blocks for more complex molecules with potential biological activities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume